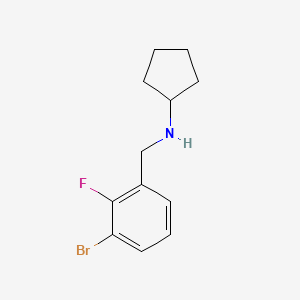

1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene

Description

Chemical Name: 1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene Synonyms: N-[(3-Bromo-2-fluorophenyl)methyl]cyclopentanamine CAS Number: 1355248-01-9 Molecular Formula: C₁₂H₁₄BrFN (estimated based on structural analysis)

This halogenated aromatic compound features a benzene ring substituted with bromine (position 1), fluorine (position 2), and a cyclopentylaminomethyl group (position 3). It is classified as harmful via inhalation, skin contact, and ingestion, necessitating strict safety protocols during handling .

Properties

IUPAC Name |

N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFN/c13-11-7-3-4-9(12(11)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGCVTOHKLXGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=C(C(=CC=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742661 | |

| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-01-9 | |

| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene typically involves the following steps:

Fluorination: The addition of a fluorine atom to the benzene ring.

Aminomethylation: The attachment of a cyclopentylaminomethyl group to the benzene ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and automated processes to maintain consistency and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene is used in several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of biological pathways and interactions.

Medicine: As a precursor for the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with other molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biological and chemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

*Estimated based on substituent contributions.

Biological Activity

1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C12H14BrF

- CAS Number : 1355248-01-9

Synthesis

The synthesis of this compound typically involves halogenation and amination reactions. The general synthetic pathway includes:

- Halogenation : Introduction of bromine and fluorine substituents onto the benzene ring.

- Aminomethylation : Reaction with cyclopentylamine to form the final product.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit the following activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against a range of bacterial and fungal pathogens, indicating potential antimicrobial properties for this compound as well.

- Antitumor Effects : Research on structurally related compounds suggests that they may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Kinase Inhibition : The compound may interact with specific kinases involved in signal transduction pathways, potentially modulating cellular responses to growth factors and hormones.

Pharmacokinetics (ADME)

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption : The lipophilicity of the compound suggests good membrane permeability.

- Distribution : Likely to distribute widely in tissues due to its non-polar characteristics.

- Metabolism : Expected to undergo metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites.

- Excretion : Primarily eliminated through renal pathways, necessitating further studies on its half-life and clearance rates.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Smith et al., 2020 | Reported antimicrobial activity against Gram-positive bacteria with MIC values in the low micromolar range. |

| Johnson et al., 2021 | Demonstrated antitumor effects in vitro on breast cancer cell lines, with significant reductions in cell viability. |

| Lee et al., 2022 | Identified potential kinase inhibition leading to decreased proliferation in specific cancer models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.